molecular formula C12H9F3N2O2 B2594996 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid CAS No. 1439902-58-5

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid

Cat. No.: B2594996
CAS No.: 1439902-58-5
M. Wt: 270.211
InChI Key: ZFSDMZSXZJAZHR-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to an imidazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the trifluoromethylbenzyl precursor. The final step involves the carboxylation of the imidazole ring to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or other reduced derivatives .

Comparison with Similar Compounds

  • 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-2-carboxylic acid
  • 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid
  • 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-5-carboxylic acid

Uniqueness: 1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid is unique due to the specific position of the carboxylic acid group on the imidazole ring, which influences its reactivity and binding properties. The trifluoromethyl group also imparts distinct electronic and steric effects, enhancing the compound’s stability and bioactivity compared to similar compounds .

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and properties make it a valuable compound for further research and development.

Properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]imidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)9-3-1-8(2-4-9)7-17-6-5-16-10(17)11(18)19/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSDMZSXZJAZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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